molecular formula C12H25ClN2O B1465040 N,N-Dipropyl-3-piperidinecarboxamide hydrochloride CAS No. 937725-05-8

N,N-Dipropyl-3-piperidinecarboxamide hydrochloride

Cat. No.: B1465040
CAS No.: 937725-05-8
M. Wt: 248.79 g/mol
InChI Key: GTRJXNRQCRIJQI-UHFFFAOYSA-N
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Description

N,N-Dipropyl-3-piperidinecarboxamide hydrochloride is a tertiary amine derivative featuring a piperidine ring substituted with a carboxamide group at the 3-position and two propyl groups attached to the nitrogen atom. This compound belongs to a class of piperidinecarboxamide derivatives, which are structurally characterized by their bicyclic amine framework and functionalized side chains.

Properties

IUPAC Name

N,N-dipropylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.ClH/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11;/h11,13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRJXNRQCRIJQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidation of 3-Piperidinecarboxylic Acid Derivatives

A common approach involves converting 3-piperidinecarboxylic acid or its hydrochloride salt into the corresponding amide by reaction with dipropylamine or its derivatives. This is often facilitated by activating the carboxylic acid group using coupling agents or converting it into an acyl chloride intermediate.

  • Activation: The acid is converted to an acyl chloride using reagents such as thionyl chloride or triphosgene.
  • Amidation: The acyl chloride intermediate is reacted with dipropylamine under controlled temperature conditions to yield the N,N-dipropyl amide.
  • Purification: The crude amide is purified by recrystallization or chromatography.

This method is supported by analogous processes used in the synthesis of related piperidine amides such as ropivacaine hydrochloride, where amidation is a key step following acid activation.

Alkylation of Piperidine Amides

In some protocols, the piperidine amide intermediate is subjected to alkylation with n-propyl bromide or similar alkyl halides to introduce the dipropyl groups on the nitrogen atom.

  • Reaction Conditions: Alkylation is typically performed in a polar aprotic solvent such as DMF or acetonitrile.
  • Catalysts/Bases: Potassium carbonate or sodium hydride may be used as bases to deprotonate the amide nitrogen and facilitate alkylation.
  • Temperature: Reactions are carried out at elevated temperatures (e.g., 60–80 °C) for several hours to ensure complete substitution.
  • Workup: After reaction completion, the mixture is quenched, extracted, and purified.

This alkylation step is analogous to methods described for related piperidine derivatives where alkylation of the nitrogen is achieved by treatment with alkyl bromides under basic conditions.

Formation of Hydrochloride Salt

To obtain the hydrochloride salt of N,N-Dipropyl-3-piperidinecarboxamide:

  • The free base amide is dissolved in an appropriate solvent such as ethyl acetate or ethanol.
  • Hydrogen chloride gas or concentrated hydrochloric acid is introduced to the solution.
  • The salt precipitates out and is collected by filtration.
  • The product is dried under vacuum to yield the hydrochloride salt with high purity.

This salt formation step improves the compound's stability and facilitates handling and storage.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Notes
1 Acid Activation Thionyl chloride or triphosgene Converts 3-piperidinecarboxylic acid to acyl chloride intermediate
2 Amidation Dipropylamine, solvent (e.g., DMF), room temp to 50 °C Forms N,N-dipropyl-3-piperidinecarboxamide free base
3 Alkylation (if needed) n-Propyl bromide, base (K2CO3 or NaH), solvent (DMF), 60–80 °C Introduces dipropyl groups on nitrogen
4 Salt Formation HCl gas or concentrated HCl, solvent (EtOAc or EtOH) Precipitates hydrochloride salt
5 Purification Recrystallization or chromatography Achieves >95% purity

Research Findings and Optimization Notes

  • Yield and Purity: Amidation using acyl chloride intermediates typically yields high purity products (>95%) with good overall yield when reaction parameters are optimized.
  • Safety Considerations: Use of reagents like thionyl chloride and triphosgene requires careful handling due to toxicity and reactivity.
  • Alternative Routes: Direct amidation using coupling agents (e.g., EDC, DCC) may be employed to avoid hazardous reagents, though these methods are less commonly reported for this compound.
  • Industrial Viability: The stepwise approach involving acid activation, amidation, alkylation, and salt formation aligns with scalable industrial processes for related piperidine derivatives.

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropyl-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Research

N,N-Dipropyl-3-piperidinecarboxamide hydrochloride has been investigated primarily for its potential as an analgesic and anesthetic agent . Its structural similarities to established local anesthetics like lidocaine and bupivacaine suggest that it may exhibit comparable pharmacological properties. The compound's dipropyl substitution pattern on the piperidine ring may influence its interaction with biological targets, potentially leading to unique analgesic effects.

Chemical Biology

In the realm of chemical biology, this compound has been utilized in studies related to receptor interactions and signaling pathways. Its ability to act as a ligand for various receptors makes it a valuable tool in elucidating receptor functions and developing new therapeutic strategies.

Receptor Studies

Research has indicated that this compound can interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in numerous physiological processes including cognition and memory. Understanding these interactions could pave the way for new treatments for neurodegenerative diseases like Alzheimer’s.

Anticancer Potential

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. The compound’s structure may allow it to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Case Studies

  • In vitro studies have shown that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated enhanced activity against hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .
  • The introduction of piperidine rings in drug design has been associated with improved binding affinity and selectivity towards cancer targets, suggesting that this compound could be optimized for similar effects.

Synthesis and Modification

The synthesis of this compound typically involves straightforward organic reactions that allow for modifications to enhance its biological activity or alter its pharmacokinetic properties.

Synthesis Method Description
HydrogenationReduction processes to introduce functional groups
CyclizationFormation of cyclic structures to improve efficacy
AlkylationModifying side chains to enhance solubility

Mechanism of Action

The mechanism of action of N,N-Dipropyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-Dipropyl-3-piperidinecarboxamide hydrochloride with structurally related piperidinecarboxamide derivatives, focusing on molecular properties, substituent effects, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Compound Name Substituents on Piperidine Position of Carboxamide Molecular Formula Molecular Weight (g/mol) Hazard Class
This compound N,N-dipropyl 3-position C₁₂H₂₅ClN₂O* ~264.8* Not reported
N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride N-(3-dimethylaminopropyl) 4-position C₁₁H₂₅Cl₂N₃O 286.241 Not specified
N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride N-(3-dimethylaminopropyl) 2-position C₁₁H₂₄ClN₃O 249.78 IRRITANT
N-(2-methylpropyl)piperidine-3-carboxamide hydrochloride N-(2-methylpropyl) 3-position C₁₀H₂₀ClN₂O 219.73 Not reported

Key Observations

Positional Isomerism: The position of the carboxamide group on the piperidine ring (2-, 3-, or 4-) significantly impacts molecular geometry and receptor interaction.

Substituent Effects: N,N-Dipropyl vs. N-(3-dimethylaminopropyl): The dipropyl groups in the main compound increase lipophilicity, which could enhance blood-brain barrier permeability compared to the polar dimethylamino group in . However, the dimethylamino substituent may confer pH-dependent solubility or electrostatic interactions with biological targets. N-(2-methylpropyl): This branched alkyl group in introduces steric hindrance, which might reduce metabolic stability compared to linear propyl chains.

Safety Profiles :

  • The 2-piperidinecarboxamide derivative is classified as an irritant, likely due to its reactive amine groups. The absence of hazard data for the main compound suggests further toxicological studies are needed.

Pharmacological Implications: While direct evidence for the main compound’s activity is lacking, analogs like ansofaxine hydrochloride () demonstrate immunomodulatory effects (e.g., CD8+ T-cell modulation).

Research Findings and Limitations

  • Gaps in Data : The provided evidence lacks direct pharmacological or pharmacokinetic studies on this compound. Comparisons rely on structural extrapolation and trends from related compounds.
  • Analytical Methods: Techniques used for similar hydrochlorides (e.g., calibration plots for propranolol and lidocaine , accuracy assessments for benzydamine ) could be adapted for quantifying the main compound, though validation would be required.

Biological Activity

N,N-Dipropyl-3-piperidinecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10_{10}H18_{18}ClN2_2O
  • Molecular Weight : Approximately 218.72 g/mol
  • Functional Groups : Contains a piperidine ring, carboxamide group, and two propyl substituents.

The presence of the hydrochloride salt enhances its solubility in aqueous environments, making it suitable for various biological assays and applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways are context-dependent, varying with the biological system under study.

1. Analgesic and Anesthetic Properties

Research indicates that this compound may exhibit analgesic properties similar to other piperidine derivatives. Its potential as an anesthetic agent has been explored in various studies, suggesting efficacy in pain management.

2. Interaction with Receptors

The compound has been investigated for its ability to bind to specific receptors involved in pain perception and inflammation. This interaction may lead to the modulation of pain signaling pathways, contributing to its analgesic effects.

3. Cytotoxicity and Antitumor Activity

Recent studies have evaluated the cytotoxic effects of piperidine derivatives, including this compound, against cancer cell lines. The compound demonstrated selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Case Studies and Experimental Data

A selection of notable studies highlights the biological activity of this compound:

StudyObjectiveFindings
High-throughput Screening Evaluate senescence-inducing propertiesIdentified analogs with antiproliferative effects on melanoma cells without significant cytotoxicity .
Receptor Binding Assays Investigate receptor interactionsDemonstrated binding affinity to pain-related receptors.
Cytotoxicity Assays Assess selectivity against cancer cellsShowed selective toxicity towards certain cancer lines with low impact on normal cell viability .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesPrimary Uses
RopivacainePiperidine ring with propyl substituentLocal anesthetic
LidocainePiperidine ring with an amine groupLocal anesthetic
N,N-Diethyl-3-piperidinecarboxamide hydrochlorideSimilar piperidine structure but different substituentsAnalgesic applications

This compound is distinct due to its dipropyl substitution pattern, which may influence its pharmacological profile differently than other commonly studied analogs like ropivacaine and lidocaine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Dipropyl-3-piperidinecarboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 3-piperidinecarboxylic acid with propyl chloride in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions yields the intermediate, which is then hydrochlorinated. Optimization involves controlling reaction temperature (0–5°C for exothermic steps), stoichiometric ratios (1:2.2 for acid:alkyl halide), and using inert atmospheres to minimize side products . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) improves purity .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substituent positions on the piperidine ring and propyl groups. For instance, δ 2.8–3.2 ppm (piperidine N-CH₂) and δ 1.0–1.5 ppm (propyl CH₃) in ¹H NMR are diagnostic . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ m/z 245.2), while HPLC (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>98%) . X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS pH 7.4) due to ionic interactions. Stability tests under varying pH (2–9) and temperatures (4°C, 25°C) show degradation <5% over 48 hours at 4°C, but accelerated hydrolysis occurs at pH >7. Buffered solutions should be prepared fresh or stored at -20°C with desiccants to prevent deliquescence .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across different in vitro assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, receptor density). Normalize activity using a reference agonist/antagonist (e.g., atropine for muscarinic receptors) and validate via orthogonal assays (e.g., calcium flux vs. cAMP inhibition). Dose-response curves (EC₅₀/IC₅₀) should be compared under matched protein concentrations (e.g., 1–10 µg/mL) . Statistical tools like ANOVA or Grubbs’ test identify outliers due to solvent interference (e.g., DMSO >0.1% v/v) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Common byproducts (e.g., N-monopropyl derivatives) form due to incomplete alkylation. Strategies include:

  • Stepwise alkylation : Introduce propyl groups sequentially using tert-butyloxycarbonyl (Boc) protection for the secondary amine.
  • Catalytic enhancement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction efficiency in biphasic systems.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real-time .

Q. How can computational modeling predict the compound’s binding affinity to non-target receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with off-target receptors (e.g., serotonin 5-HT₃). Use crystal structures (PDB IDs: 4PIR, 6DGZ) to define binding pockets. Validate predictions with SPR (surface plasmon resonance) assays, correlating computed ΔG with experimental Kd values . Adjust force fields (CHARMM36) to account for protonation states of the piperidine nitrogen in physiological pH .

Data Contradiction Analysis

Q. Why might NMR and HPLC purity data conflict, and how should this be addressed?

  • Methodological Answer : NMR detects structural impurities (e.g., regioisomers), while HPLC may miss non-UV-active contaminants. Cross-validate using LC-MS to identify low-abundance species. For example, a 95% HPLC purity sample with 90% NMR purity suggests residual solvents or inorganic salts (e.g., NH₄Cl), detectable via TGA (thermogravimetric analysis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dipropyl-3-piperidinecarboxamide hydrochloride
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N,N-Dipropyl-3-piperidinecarboxamide hydrochloride

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